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An In-depth Technical Guide to 3'-Bromo-4'-
methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3'-Bromo-4'-

methoxyacetophenone, a key chemical intermediate in organic synthesis. This document

details its molecular structure, IUPAC nomenclature, and physical and chemical properties.

Furthermore, it presents a detailed experimental protocol for its synthesis via electrophilic

aromatic substitution, along with purification methods. Spectroscopic data, including ¹H NMR,

¹³C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed to facilitate compound

identification and characterization. This guide is intended to be a valuable resource for

researchers and professionals involved in synthetic chemistry and drug development.

Introduction
3'-Bromo-4'-methoxyacetophenone, systematically named 1-(3-bromo-4-
methoxyphenyl)ethanone, is an aromatic ketone that serves as a versatile building block in

the synthesis of a variety of more complex organic molecules. Its structure, featuring a

brominated and methoxylated phenyl ring attached to an acetyl group, offers multiple reaction
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sites for further functionalization. This makes it a valuable precursor in the development of

pharmaceutical compounds and other biologically active molecules. This guide provides an in-

depth analysis of its chemical and physical properties, a detailed synthesis protocol, and

comprehensive spectral characterization.

Molecular Structure and Nomenclature
The molecular structure of 3'-Bromo-4'-methoxyacetophenone consists of an acetophenone

core with a bromine atom and a methoxy group substituted on the phenyl ring at the 3' and 4'

positions, respectively.

IUPAC Name: 1-(3-bromo-4-methoxyphenyl)ethanone[1]

The structure of this molecule is illustrated in the diagram below.

Caption: Molecular Structure of 1-(3-bromo-4-methoxyphenyl)ethanone.

Physicochemical Properties
A summary of the key physicochemical properties of 3'-Bromo-4'-methoxyacetophenone is

provided in the table below.

Property Value

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol [1]

Appearance Solid

Melting Point 84-86 °C

CAS Number 35310-75-9[1]

Experimental Protocols
Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone
A common and effective method for the synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone
is the selective bromination of 4'-methoxyacetophenone using bromine in a suitable solvent like
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acetic acid. The methoxy group is an ortho-, para-director; however, steric hindrance from the

acetyl group can favor bromination at the meta-position relative to the acetyl group (ortho to the

methoxy group).

Reaction Scheme:

Caption: Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone.

Procedure:

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in glacial acetic acid, a solution

of bromine (1 equivalent) in glacial acetic acid is added dropwise at room temperature. The

reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the

precipitated solid is collected by vacuum filtration. The crude product is then washed with water

and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

Purification
The crude 1-(3-bromo-4-methoxyphenyl)ethanone can be purified by recrystallization. A

suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water. The

crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to

cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

The purified crystals are collected by vacuum filtration, washed with a small amount of cold

solvent, and dried under vacuum.

Spectroscopic Data and Analysis
The structural confirmation of 3'-Bromo-4'-methoxyacetophenone is achieved through various

spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 d 1H Ar-H

~7.8 dd 1H Ar-H

~7.0 d 1H Ar-H

3.9 s 3H -OCH₃

2.6 s 3H -COCH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~196 C=O

~158 Ar-C-O

~133 Ar-C

~130 Ar-C

~128 Ar-C-Br

~112 Ar-C

~111 Ar-C

~56 -OCH₃

~26 -COCH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and the

spectrometer frequency.
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 m
C-H stretch (aromatic and

aliphatic)

~1680 s C=O stretch (aryl ketone)

~1600, 1500 m C=C stretch (aromatic)

~1250 s C-O stretch (aryl ether)

~1020 m C-O stretch (aryl ether)

~800 s C-H bend (aromatic)

~600 m C-Br stretch

s = strong, m = medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The mass spectrum of 3'-Bromo-4'-methoxyacetophenone is expected to show

a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the

presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/z Assignment

228/230 [M]⁺ and [M+2]⁺

213/215 [M - CH₃]⁺

185/187 [M - COCH₃]⁺

157 [M - Br]⁺

142 [M - Br - CH₃]⁺
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Conclusion
This technical guide has provided a detailed overview of 3'-Bromo-4'-methoxyacetophenone, a

compound of significant interest in synthetic organic chemistry. The information presented,

including its structure, properties, a detailed synthesis protocol, and comprehensive

spectroscopic analysis, serves as a valuable resource for researchers and professionals in the

field. The methodologies and data contained herein are intended to facilitate the efficient

synthesis, purification, and characterization of this important chemical intermediate, thereby

supporting its application in the development of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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